2-(2-fluorophenoxy)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Overview
Description
This compound is a derivative of pyrimidine . Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial effects .
Synthesis Analysis
The synthesis of similar compounds involves acid-catalysed chemo-selective substitution of the pyrimidine ring with various amines . The resultant compounds have shown antitubercular activity .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . It also contains fluorophenyl groups and an acetamide group .
Scientific Research Applications
Synthesis of Novel Compounds with Anti-inflammatory Activity :
- A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound, exhibiting significant anti-inflammatory activities. This highlights the potential for similar compounds in medicinal chemistry and drug design.
Stable Isotope-Labeled Antibacterial Agents :
- Research by Lin & Weaner (2012) described the synthesis of stable isotope-labeled antibacterial agents, showcasing the compound's role in developing labeled molecules for biological studies.
Antimicrobial Applications :
- The work of Bondock et al. (2008) involved synthesizing new heterocycles incorporating similar compounds and testing their antimicrobial properties, indicating the potential for developing new antimicrobial agents.
Anticancer Activity :
- Al-Sanea et al. (2020) conducted a study on the synthesis and in vitro cytotoxic activity of certain derivatives, with one compound showing appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Synthesis of Derivatives with Antitumor Properties :
- El-Morsy, El-Sayed, and Abulkhair (2017) synthesized new derivatives with antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting the compound's potential in cancer research (El-Morsy et al., 2017).
Synthesis of Novel Isoxazolines and Isoxazoles :
- Rahmouni et al. (2014) described the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, illustrating the versatility of these compounds in creating diverse chemical structures (Rahmouni et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N5O3/c20-12-5-7-13(8-6-12)26-18-14(9-23-26)19(28)25(11-22-18)24-17(27)10-29-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVWVIXPQBNJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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